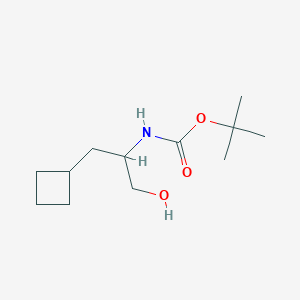

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate

CAS No.: 816429-99-9

Cat. No.: VC2365620

Molecular Formula: C12H23NO3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 816429-99-9 |

|---|---|

| Molecular Formula | C12H23NO3 |

| Molecular Weight | 229.32 g/mol |

| IUPAC Name | tert-butyl N-(1-cyclobutyl-3-hydroxypropan-2-yl)carbamate |

| Standard InChI | InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10(8-14)7-9-5-4-6-9/h9-10,14H,4-8H2,1-3H3,(H,13,15) |

| Standard InChI Key | YAYOAQZEBASQLZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC(CC1CCC1)CO |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1CCC1)CO |

Introduction

Chemical Structure and Properties

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate consists of a carbamate group protected by a tert-butyl moiety, with a hydroxypropyl chain and cyclobutyl substituent. The molecular formula is C12H23NO3, corresponding to a molecular weight of 229.32 g/mol. The compound features three key functional groups: a carbamate group, a hydroxyl group, and a cyclobutyl ring, each contributing to its chemical behavior and reactivity.

The three-dimensional structure of the molecule is characterized by the rigid cyclobutyl ring attached to a more flexible hydroxypropyl chain. The tert-butyl carbamate group provides steric hindrance and protection to the amine functionality, which is a critical feature for its applications in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C12H23NO3 |

| Molecular Weight | 229.32 g/mol |

| CAS Number | 816429-99-9 |

| IUPAC Name | tert-butyl N-(1-cyclobutyl-3-hydroxypropan-2-yl)carbamate |

| InChI Key | YAYOAQZEBASQLZ-UHFFFAOYSA-N |

| Functional Groups | Carbamate, hydroxyl, cyclobutyl |

Chemical Reactivity

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate exhibits reactivity typical of compounds containing carbamate and hydroxyl functional groups, along with the unique reactivity associated with the cyclobutyl ring.

Carbamate Group Reactions

The tert-butoxycarbonyl (Boc) protecting group can be cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents. This deprotection reaction reveals the free amine, which can then participate in various transformations such as amide formation, reductive amination, or urea synthesis.

Hydroxyl Group Transformations

The primary hydroxyl group can undergo numerous transformations:

-

Oxidation to aldehydes or carboxylic acids

-

Conversion to leaving groups (mesylates, tosylates) for subsequent substitution reactions

-

Esterification with carboxylic acids or acid chlorides

-

Protection as ethers or silyl ethers for orthogonal protection strategies

Cyclobutyl Ring Modifications

The cyclobutyl ring, though relatively stable, can undergo ring-opening reactions under certain conditions due to its inherent ring strain. This characteristic can be exploited in the synthesis of functionalized open-chain derivatives.

Applications in Research

tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate serves various functions in chemical and pharmaceutical research, primarily due to its well-defined structure and protective capabilities.

Synthetic Intermediates

This compound functions as a valuable building block in the synthesis of more complex molecules. The protected amine, hydroxyl group, and cyclobutyl moiety provide multiple handles for further functionalization in divergent synthesis approaches.

Structural Studies

The rigid cyclobutyl group combined with the conformationally flexible hydroxyethyl chain makes this compound useful for structure-activity relationship studies in medicinal chemistry. The presence of both hydrophobic (cyclobutyl and tert-butyl) and hydrophilic (hydroxyl and carbamate) groups allows for tuning interactions with biological targets.

Protecting Group Chemistry

As a protected amino alcohol, this compound demonstrates the principles of orthogonal protection strategies in organic synthesis, where different functional groups can be selectively protected and deprotected without affecting other protected functionalities.

Biological Activity

While specific biological activity data for tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate is limited in the available literature, related carbamates have demonstrated various biological properties that may provide insight into potential applications.

Enzyme Interactions

Carbamates, including those with structures similar to tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate, have been investigated for their interactions with various enzymes. The carbamate functionality can form hydrogen bonds with enzyme active sites, potentially leading to inhibitory or modulatory effects.

Pharmaceutical Applications

The pharmaceutical industry frequently employs carbamates in drug development due to their stability in physiological conditions and ability to serve as bioisosteres for amides or ureas. Compounds structurally related to tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate may serve as starting points for developing enzyme inhibitors or receptor modulators.

Structure-Activity Relationships

The combination of a cyclobutyl ring with a hydroxyl-functionalized side chain creates a unique spatial arrangement that may interact specifically with biological targets. Understanding these interactions could lead to the development of more potent and selective compounds for various biological applications.

Comparison with Related Compounds

Several compounds share structural similarities with tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate, providing context for understanding its unique properties and applications.

Structural Analogs

A closely related compound is tert-butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate (CAS 394735-20-7), which contains an additional cyano group. This compound has a higher molecular weight (254.32 g/mol) and different physical properties, including a higher boiling point (430.9°C at 760 mmHg) and density (1.115 g/cm³) .

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate | C12H23NO3 | 229.32 g/mol | Carbamate, hydroxyl, cyclobutyl |

| tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate | C13H22N2O3 | 254.33 g/mol | Carbamate, hydroxyl, cyano, cyclobutyl |

| tert-Butyl (1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3 | 201.27 g/mol | Carbamate, hydroxyl, alkenyl |

Functional Variations

Replacing the cyclobutyl group with other cycloalkyl moieties (cyclopropyl, cyclopentyl) alters the conformational properties and hydrophobicity of the molecule. Similarly, modifications to the hydroxypropyl chain, such as extending or branching it, can affect the compound's physical properties and biological interactions.

Carbamate Derivatives

Other tert-butyl carbamates, such as tert-butyl (1-hydroxypent-4-en-2-yl)carbamate mentioned in the patent literature , share the Boc protection strategy but differ in their side chains. These variations highlight the versatility of carbamates in synthetic chemistry and their adaptability to different applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume